molecular formula C22H21N3O3S2 B11407664 Methyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Methyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Cat. No.: B11407664
M. Wt: 439.6 g/mol
InChI Key: QUMRGUMSXLLHFN-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of multiple functional groups, including acetyl, methyl, phenyl, and carboxylate groups, as well as a dithia-triazaspiro ring system. The intricate structure of this compound makes it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

The synthesis of Methyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-7-carboxylate involves multiple steps, each requiring specific reagents and conditions

    Spiro Ring Formation: The formation of the spiro ring system can be achieved through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently.

    Functional Group Introduction: Once the spiro ring system is in place, the introduction of the acetyl, methyl, phenyl, and carboxylate groups can be carried out through various substitution reactions. Common reagents for these reactions include acyl chlorides, alkyl halides, and phenylboronic acids.

    Industrial Production: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in optimizing the reaction parameters and minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Methyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically result in the formation of carboxylic acids or ketones, depending on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups to alcohols or amines, depending on the specific functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkyl halides, and organometallic compounds.

Scientific Research Applications

Methyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

    Medicine: Research has shown that the compound may have therapeutic potential in the treatment of certain diseases. Its ability to modulate specific molecular pathways makes it a potential lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored chemical and physical characteristics.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Methyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate can be compared with other similar compounds, such as:

    Spiro Compounds: Other spiro compounds with similar ring systems can be compared based on their structural features and reactivity. The presence of different functional groups can lead to variations in their chemical and biological properties.

    Dithia Compounds: Compounds containing dithia rings can be compared based on their sulfur content and the resulting chemical reactivity. The presence of sulfur atoms can influence the compound’s ability to undergo specific reactions.

    Triaza Compounds: Compounds with triaza rings can be compared based on their nitrogen content and the resulting biological activity. The presence of nitrogen atoms can influence the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

methyl 2-acetyl-8-methyl-4-(4-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

InChI

InChI=1S/C22H21N3O3S2/c1-14-10-12-18(13-11-14)25-22(30-20(23-25)16(3)26)24(17-8-6-5-7-9-17)15(2)19(29-22)21(27)28-4/h5-13H,1-4H3

InChI Key

QUMRGUMSXLLHFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3(N(C(=C(S3)C(=O)OC)C)C4=CC=CC=C4)SC(=N2)C(=O)C

Origin of Product

United States

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